molecular formula C10H16O2 B6252849 bicyclo[3.2.2]nonane-6-carboxylic acid CAS No. 19574-12-0

bicyclo[3.2.2]nonane-6-carboxylic acid

Cat. No.: B6252849
CAS No.: 19574-12-0
M. Wt: 168.23 g/mol
InChI Key: RUBJIIMMNAVITE-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]nonane-6-carboxylic acid (CAS 19574-12-0) is a carboxylic acid derivative of the bicyclo[3.2.2]nonane scaffold, characterized by its unique bridged bicyclic ring system that provides significant structural rigidity and steric definition . This compound, with a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol, serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research . The distinct three-dimensional structure of the bicyclo[3.2.2]nonane core makes this carboxylic acid a promising building block for constructing conformationally constrained analogs in medicinal chemistry. This approach is valuable for probing structure-activity relationships and improving the metabolic stability and binding affinity of lead compounds . Furthermore, the rigid bicyclic framework is of high interest in material science, where it can be utilized as a precursor for synthesizing high-strength polymers and specialty chemicals with enhanced thermal properties . While direct biological data for this specific derivative is limited in the public domain, its structural relatives are actively investigated in synthetic methodology. For instance, highly functionalized bicyclo[3.2.2]nonene derivatives have been employed as key intermediates in the asymmetric total synthesis of complex natural products, demonstrating the strategic utility of this bicyclic system in complex molecule assembly . Researchers can leverage the carboxylic acid functional group for diverse synthetic transformations, including amide coupling, esterification, and reduction, to incorporate the rigid bicyclo[3.2.2]nonane scaffold into larger molecular architectures. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Properties

CAS No.

19574-12-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

bicyclo[3.2.2]nonane-6-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-10(12)9-6-7-2-1-3-8(9)5-4-7/h7-9H,1-6H2,(H,11,12)

InChI Key

RUBJIIMMNAVITE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)C(C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Key Reaction Scheme:

  • Diels-Alder Cycloaddition :
    Cyclohepta-1,3-diene + Maleic anhydride → Bicyclo[3.2.2]non-6-ene-8,9-endo-dicarboxylic acid anhydride (18 ).

  • Hydrogenation :
    18 + H2H_2 (Pd/C) → Saturated bicyclic diketone.

  • Oxidative Cleavage :
    Diketone + KMnO4/H+KMnO_4/H^+ → Bicyclo[3.2.2]nonan-6-one (31 ).

  • Oxidation to Carboxylic Acid :
    31 + KMnO4/H+KMnO_4/H^+ → Bicyclo[3.2.2]nonane-6-carboxylic acid.

Challenges :

  • Regioselectivity in the Diels-Alder reaction requires careful control of steric and electronic factors.

  • Over-oxidation during the final step may lead to byproducts, necessitating precise reaction conditions.

Pyrolysis of Cerous Salts Followed by Oxidation

Pyrolysis of metal carboxylates offers a route to bicyclic ketones, which are subsequently oxidized to carboxylic acids. For instance, pyrolysis of the cerous salt of 3-(4-carboxycyclohexyl)propionic acid (13 ) at elevated temperatures yields bicyclo[3.2.2]nonan-2-one (14 ). While the ketone initially forms at C2, isomerization or alternative precursors may allow access to the C6 position.

Key Reaction Scheme:

  • Salt Formation :
    3-(4-Carboxycyclohexyl)propionic acid + Ce3+Ce^{3+} → Cerous salt (13 ).

  • Pyrolysis :
    13 → Bicyclo[3.2.2]nonan-2-one (14 ) (Yield: ~40%).

  • Isomerization/Oxidation :
    14 → Bicyclo[3.2.2]nonan-6-one → Oxidation → Target acid.

Challenges :

  • Low yields in pyrolysis steps due to competing decomposition pathways.

  • Positional selectivity of the ketone necessitates tailored precursors or post-synthetic modifications.

Ring Expansion of Smaller Bicyclic Systems

Ring expansion strategies leverage strained bicyclic intermediates to access the [3.2.2] framework. For example, bicyclo[2.2.2]octane derivatives undergo thermal or acid-catalyzed rearrangements. Alder et al. reported the conversion of bicyclo[2.2.2]octane-1,5-dicarboxylic acid derivatives to bicyclo[3.2.2]nonane analogs via decarboxylation and rearrangement.

Key Reaction Scheme:

  • Decarboxylation :
    Bicyclo[2.2.2]octane-1,5-dicarboxylic acid → Bicyclo[2.2.2]octane.

  • Ring Expansion :
    Acid-catalyzed rearrangement → Bicyclo[3.2.2]nonane intermediate.

  • Functionalization :
    Introduction of a carboxyl group at C6 via halogenation/cyanidation followed by hydrolysis.

Challenges :

  • Limited substrate availability for ring expansion.

  • Multiple steps reduce overall efficiency.

Ketenes Rearrangement Approach

Goldstein and Odell demonstrated that ketenes derived from acyl chlorides could rearrange into bicyclic systems. Treatment of cyclohepta-2,4,6-trienylacetyl chloride (34 ) with triethylamine generates a ketene (35 ), which rearranges to bicyclo[3.2.2]nona-3,6,8-trien-2-one (33 ). Functionalization of the triene system could theoretically introduce a carboxylic acid at C6, though this route remains underexplored.

Challenges :

  • Low yields (~40%) in ketene formation.

  • Stability issues with highly unsaturated intermediates.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Disadvantages
Diels-Alder + OxidationCycloaddition, hydrogenation, oxidationModerateHigh regiocontrolMulti-step, over-oxidation risks
Pyrolysis of Cerous SaltsSalt formation, pyrolysis, oxidationLowDirect ketone formationLow yield, positional selectivity
Ring ExpansionDecarboxylation, rearrangementVariableAccess to strained systemsComplex substrates, inefficiency
Ketenes RearrangementKetene generation, cyclizationLowNovel pathwayUnstable intermediates, low yields

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other functional groups.

    Substitution: The rigid bicyclic structure allows for selective substitution reactions, particularly at the carboxylic acid position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates and products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[3.2.2]nonane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s rigid structure makes it useful in the design of molecular probes and inhibitors that target specific biological pathways.

    Industry: It can be used in the synthesis of polymers and other materials that benefit from its unique structural properties.

Mechanism of Action

The mechanism by which bicyclo[3.2.2]nonane-6-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through steric hindrance or electronic effects. The rigid bicyclic structure can also affect the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Select Derivatives and Their Properties
Compound (CAS) Purity Melting Point Key Reference
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid (942999-81-7) 95% Not reported
rac-(1R,5R,6R)-bicyclo[3.2.2]non-8-ene-6-carboxylic acid >98% Not reported
Bicyclo[2.2.2]octane-1-carboxylic acid (1459-96-7) 98% 210–215°C

Notes:

  • The melting point of this compound derivatives is typically lower than bicyclo[2.2.2]octane analogs due to reduced symmetry .
  • Diastereomer separation remains a challenge in synthetic routes, necessitating advanced chromatographic techniques .

Q & A

Q. Q1. What are the primary synthetic routes for bicyclo[3.2.2]nonane-6-carboxylic acid, and what challenges arise during cyclization?

Synthesis typically involves strain-inducing strategies, such as intramolecular cyclization of alkynes or Friedel-Crafts alkylation. For example, γ-lactone precursors can undergo enantioselective alkylation using Me₂AlOTf to form bicyclic frameworks, though competing pathways may lead to byproducts like fused-ring systems . Key challenges include controlling regioselectivity and minimizing strain-induced side reactions. Optimizing reaction conditions (e.g., temperature, catalyst loading) is critical for yield improvement .

Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is essential for confirming the bicyclic scaffold and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) . High-performance liquid chromatography (HPLC) coupled with UV detection aids in purity assessment, especially for derivatives with chromophores .

Advanced Functionalization and Reactivity

Q. Q3. How can strain-induced reactivity in this compound be exploited for selective functionalization?

The strained bicyclic framework enhances electrophilic reactivity at bridgehead positions. For example, amide bond formation at the carboxylic acid group enables stable conjugates for biological applications. Advanced strategies include transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups without ring distortion . Computational modeling (DFT) can predict reactive sites to guide synthetic design .

Q. Q4. What strategies mitigate decomposition during derivatization of this compound under acidic/basic conditions?

Protecting the carboxylic acid group as a methyl ester or tert-butyl ester prior to functionalization reduces acid sensitivity. For base-sensitive reactions, mild conditions (e.g., DMAP catalysis for acylations) minimize ring-opening. Post-functionalization purification via flash chromatography or recrystallization in non-polar solvents (e.g., hexane) improves stability .

Biological and Mechanistic Applications

Q. Q5. What methodologies are used to assess the bioactivity of this compound in drug discovery?

Derivatives are screened against target proteins (e.g., enzymes, receptors) using surface plasmon resonance (SPR) for binding affinity and X-ray crystallography for structural insights. For example, carboxamide derivatives may act as protease inhibitors, with IC50_{50} values determined via fluorometric assays . Cellular uptake studies (e.g., fluorescence tagging) evaluate membrane permeability .

Q. Q6. How does the bicyclo[3.2.2]nonane scaffold compare to other strained systems (e.g., bicyclo[2.2.1]heptane) in molecular probe design?

The larger [3.2.2] system provides enhanced conformational rigidity compared to norbornane ([2.2.1]), improving target binding specificity. However, increased steric bulk may reduce solubility, requiring polar substituents (e.g., PEG linkers) for in vivo applications .

Data Analysis and Optimization

Q. Q7. How can researchers resolve discrepancies in reaction yields when synthesizing this compound via different cyclization methods?

Systematic variation of catalysts (e.g., Lewis acids vs. organocatalysts) and solvents (polar aprotic vs. non-polar) identifies optimal conditions. Kinetic studies (e.g., in situ IR monitoring) reveal intermediate stability, while density functional theory (DFT) calculations explain energy barriers for competing pathways .

Q. Q8. What analytical criteria validate the enantiomeric purity of this compound derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or capillary electrophoresis separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration, supported by X-ray crystallography of single crystals .

Stability and Scalability

Q. Q9. What are the key stability considerations for storing this compound and its derivatives?

The compound is hygroscopic; storage under inert gas (argon) at 2–8°C in amber vials prevents degradation. Lyophilization improves long-term stability for carboxylate salts. Accelerated stability studies (40°C/75% RH) over 4–6 weeks predict shelf life .

Q. Q10. How can scalability challenges in multi-step syntheses be addressed without compromising enantiopurity?

Flow chemistry enables continuous processing, reducing intermediate isolation steps. Enzymatic resolution (e.g., lipase-mediated hydrolysis) ensures enantiomeric excess >99% at scale. Process analytical technology (PAT) monitors critical parameters in real time .

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